Technical Guide: The Molecular Architecture of N-(Aminooxy-PEG2)-N-bis(PEG3-propargyl)
Technical Guide: The Molecular Architecture of N-(Aminooxy-PEG2)-N-bis(PEG3-propargyl)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
N-(Aminooxy-PEG2)-N-bis(PEG3-propargyl) is a branched, heterotrifunctional polyethylene (B3416737) glycol (PEG) linker molecule designed for advanced bioconjugation and chemical biology applications. Its unique architecture features a central tertiary nitrogen atom branching into three distinct arms. One arm is terminated with a reactive aminooxy group, while the other two identical arms are terminated with propargyl groups. This configuration provides three points of attachment with two distinct chemical reactivities, making it a valuable tool in the synthesis of complex biomolecular constructs, particularly Proteolysis Targeting Chimeras (PROTACs).[1] The integrated PEG linkers enhance the molecule's solubility in aqueous solutions.[2][3]
Structural Deconstruction and Analysis
The systematic name, N-(Aminooxy-PEG2)-N-bis(PEG3-propargyl), precisely describes the molecule's composition. A detailed analysis reveals a well-defined structure built from several key functional components.
2.1 Central Tertiary Amine Core The core of the molecule is a single nitrogen atom. The "N-(...)-N-bis(...)" nomenclature indicates that this nitrogen is tertiary, meaning it is bonded to three non-hydrogen substituents, forming the primary branching point of the structure.
2.2 The Aminooxy Arm: N-(Aminooxy-PEG2)- One of the three substituents on the central nitrogen is an aminooxy-terminated PEG chain.
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Aminooxy Group (-ONH₂): This terminal functional group is highly reactive towards aldehydes and ketones, forming a stable oxime linkage.[2][3] This specific reactivity allows for selective conjugation to molecules bearing a carbonyl group.
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PEG2 Linker: This refers to a short chain of two repeating ethylene (B1197577) glycol units (-O-CH₂-CH₂-O-CH₂-CH₂-). This flexible, hydrophilic spacer connects the central nitrogen atom to the terminal aminooxy group, improving the overall water solubility of the conjugate.
2.3 The Propargyl Arms: -N-bis(PEG3-propargyl) The other two substituents on the central nitrogen are identical propargyl-terminated PEG chains. The "bis" prefix indicates the presence of two such arms.
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Propargyl Group (-CH₂-C≡CH): This functional group contains a terminal alkyne. Alkynes are key reagents in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction.[1][2][4] This allows for the covalent attachment of the linker to molecules functionalized with an azide (B81097) group, forming a stable triazole ring.
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PEG3 Linker: Each propargyl group is connected to the central nitrogen via a chain of three repeating ethylene glycol units (-O-CH₂-CH₂-O-CH₂-CH₂-O-CH₂-CH₂-). Similar to the PEG2 linker, this chain enhances solubility and provides spatial separation between the conjugated moieties.
The complete chemical structure can be represented by the SMILES notation: C#CCOCCOCCOCCN(CCOCCOCCOCC#C)CCOCCOCCON.[5]
Physicochemical and Technical Data
The key properties of N-(Aminooxy-PEG2)-N-bis(PEG3-propargyl) are summarized below for reference.
| Property | Value | Reference(s) |
| CAS Number | 2112737-71-8 | [2][3][6] |
| Molecular Formula | C₂₄H₄₄N₂O₉ | [2][3][6] |
| Molecular Weight | 504.6 g/mol | [1][2][5] |
| IUPAC Name | O-[2-[2-[2-[bis[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethyl]amino]ethoxy]ethoxy]ethyl]hydroxylamine | [3][5] |
| Purity | Typically ≥95% | [2][3][6] |
| Solubility | Soluble in Water, DMSO, DCM, DMF | [2] |
| Storage Conditions | -20°C; sensitive material, recommended for use within one week of preparation. | [2] |
Functional Significance and Applications
This molecule is a sophisticated linker primarily used in the development of targeted therapeutics and chemical probes.
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PROTAC Synthesis: As a PEG-based PROTAC linker, it can connect a ligand for a target protein to a ligand for an E3 ubiquitin ligase, mediating the degradation of the target protein.[1][4]
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Orthogonal Conjugation: The distinct reactivities of the aminooxy and propargyl groups allow for controlled, stepwise (orthogonal) conjugation strategies. A molecule with an aldehyde can be attached first via the aminooxy group, followed by the attachment of azide-containing molecules via click chemistry, or vice-versa.
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Branched Architectures: The trifunctional nature enables the creation of Y-shaped or dendritic molecular constructs, which can be advantageous for optimizing the valency and spatial orientation of conjugated ligands.
Experimental Protocols and Structural Verification
This document serves as a guide to the molecule's structure. As such, detailed experimental protocols for its synthesis or application in specific assays are beyond its scope. The verification of the structure of N-(Aminooxy-PEG2)-N-bis(PEG3-propargyl) and similar complex molecules is typically achieved through a combination of standard analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the presence of all expected protons and carbons and to verify the connectivity of the different structural fragments.
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Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the exact molecular weight and elemental composition (C₂₄H₄₄N₂O₉).[5]
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Purity Analysis: High-Performance Liquid Chromatography (HPLC) is commonly used to assess the purity of the compound.[2][3][6]
Visualizations
The logical relationship between the core functional components of the molecule is depicted below.
Caption: Logical connectivity of functional groups.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. N-(Aminooxy-PEG2)-N-bis(PEG3-propargyl), 2112737-71-8 | BroadPharm [broadpharm.com]
- 3. N-(Aminooxy-PEG2)-N-bis(PEG3-propargyl), CAS 2112737-71-8 | AxisPharm [axispharm.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. N-(Aminooxy-PEG2)-N-bis(PEG3-propargyl) | C24H44N2O9 | CID 129009594 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. precisepeg.com [precisepeg.com]
